molecular formula C17H15ClO3 B5795561 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate

Cat. No. B5795561
M. Wt: 302.7 g/mol
InChI Key: PDPAMMYSJLPRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is a compound commonly used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is not fully understood. However, it is believed that this compound may work by inhibiting specific enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate may have a range of biochemical and physiological effects. This compound has been found to induce apoptosis (cell death) in cancer cells, and may also have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate in lab experiments is its unique properties, which make it a useful tool for investigating various biological processes. However, one limitation is that this compound may have toxic effects on certain cells, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate. One area of interest is investigating its potential as an anti-cancer agent, particularly in combination with other compounds. Another potential direction is exploring its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is a compound with unique properties that make it a useful tool for scientific research. This compound has been extensively studied for its potential applications in various fields, and there are several potential future directions for research on this compound. Overall, continued research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 2,4,6-trimethyl-1,3,5-cycloheptatriene-1,7-dione in the presence of a catalyst. The reaction takes place under specific conditions and yields the desired product.

Scientific Research Applications

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-chlorobenzoate has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of uses, including in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-10-8-11(2)15(19)16(12(3)9-10)21-17(20)13-4-6-14(18)7-5-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPAMMYSJLPRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)C(=C1)C)OC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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